4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Overview
Description
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the stability and bioactivity of molecules. This compound is of interest in various fields including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the formation of electron donor-acceptor complexes and facilitates the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of CF3SO2Na-based trifluoromethylation has been disclosed as an effective method, offering good functional group tolerance and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the trifluoromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, CF3SO2Na, and various oxidizing and reducing agents. Conditions often involve visible light irradiation for radical reactions and mild temperatures for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong interactions with various biomolecules, influencing their activity and stability. The pathways involved often include radical intermediates and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl amines
- Perfluoroalkyl amines
Uniqueness
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of the trifluoromethyl group with the isopropyl and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .
Properties
IUPAC Name |
4-propan-2-yl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2OS/c1-11(2)12-7-9-13(10-8-12)16(24)23-17(25)22-15-6-4-3-5-14(15)18(19,20)21/h3-11H,1-2H3,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZNSCXYBIERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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